molecular formula C11H20N2O4S B2619700 (3S,3abeta,6abeta)-3beta-[(tert-Butoxycarbonyl)amino]hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide CAS No. 1320326-72-4

(3S,3abeta,6abeta)-3beta-[(tert-Butoxycarbonyl)amino]hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide

Cat. No.: B2619700
CAS No.: 1320326-72-4
M. Wt: 276.35 g/mol
InChI Key: HPQSKLZMAPCWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,3abeta,6abeta)-3beta-[(tert-Butoxycarbonyl)amino]hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide is a useful research compound. Its molecular formula is C11H20N2O4S and its molecular weight is 276.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S,3abeta,6abeta)-3beta-[(tert-Butoxycarbonyl)amino]hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide involves the conversion of a starting material into an intermediate, which is then reacted with another reagent to form the final product. The key steps in the synthesis pathway include protection of the amine group, formation of the thienopyrrole ring system, and oxidation of the sulfur atom to form the sulfone.", "Starting Materials": [ "L-alanine", "2,5-dimethoxytetrahydrofuran", "methyl acrylate", "sodium hydride", "ethyl 2-bromoacetate", "thiophene-2-carboxaldehyde", "sodium borohydride", "tert-butyl carbamate", "sodium chlorite", "acetic acid" ], "Reaction": [ "Protection of the amine group of L-alanine with tert-butyl carbamate using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent", "Addition of 2,5-dimethoxytetrahydrofuran to the protected amine group to form a cyclic imine intermediate", "Reaction of the cyclic imine intermediate with methyl acrylate in the presence of sodium hydride to form a beta-lactam intermediate", "Hydrolysis of the beta-lactam intermediate with hydrochloric acid to form a thiolactam intermediate", "Reaction of the thiolactam intermediate with ethyl 2-bromoacetate in the presence of sodium hydride to form a thienopyrrole intermediate", "Reduction of the thienopyrrole intermediate with sodium borohydride to form the corresponding dihydrothienopyrrole intermediate", "Oxidation of the dihydrothienopyrrole intermediate with sodium chlorite in the presence of acetic acid to form the final product, (3S,3abeta,6abeta)-3beta-[(tert-Butoxycarbonyl)amino]hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide" ] }

CAS No.

1320326-72-4

Molecular Formula

C11H20N2O4S

Molecular Weight

276.35 g/mol

IUPAC Name

tert-butyl N-(1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl)carbamate

InChI

InChI=1S/C11H20N2O4S/c1-11(2,3)17-10(14)13-8-6-18(15,16)9-5-12-4-7(8)9/h7-9,12H,4-6H2,1-3H3,(H,13,14)

InChI Key

HPQSKLZMAPCWBI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CS(=O)(=O)C2C1CNC2

Canonical SMILES

CC(C)(C)OC(=O)NC1CS(=O)(=O)C2C1CNC2

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.